
2-(Chloromethyl)-5-methylthiazole
Overview
Description
2-(Chloromethyl)-5-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to the second carbon and a methyl group attached to the fifth carbon of the thiazole ring. It is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylthiazole typically involves the chloromethylation of 5-methylthiazole. One common method includes the reaction of 5-methylthiazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium azide, potassium thiocyanate, or primary amines under mild conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include azido-methylthiazoles, thiocyanato-methylthiazoles, and amino-methylthiazoles.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles.
Scientific Research Applications
2-(Chloromethyl)-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiazole-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methylthiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with metal ions and other cofactors, influencing biochemical pathways.
Comparison with Similar Compounds
2-(Chloromethyl)thiazole: Lacks the methyl group at the fifth position.
5-Methylthiazole: Lacks the chloromethyl group at the second position.
2-Methylthiazole: Has a methyl group at the second position instead of a chloromethyl group.
Uniqueness: 2-(Chloromethyl)-5-methylthiazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields.
Biological Activity
2-(Chloromethyl)-5-methylthiazole is a compound that has garnered attention in recent years due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H6ClN1S1
- Molecular Weight : 161.63 g/mol
- IUPAC Name : this compound
- CAS Number : 140-12-7
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Studies indicate that it may reduce inflammation through inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial for the synthesis of prostaglandins involved in inflammation .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown effectiveness against:
- Bacteria : Including strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Effective against several fungal strains, indicating potential use in antifungal therapies.
Anti-inflammatory Activity
Research has highlighted the compound's potential as an anti-inflammatory agent. A study on related thiazole compounds indicated that they possess selective COX-1 inhibitory activity, suggesting that this compound may share similar properties . This could make it valuable for treating conditions characterized by inflammation.
Anticancer Potential
Emerging evidence suggests that thiazole derivatives, including this compound, may exhibit anticancer properties. Preliminary studies indicate that modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against melanoma and prostate cancer cells .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, showing significant inhibition against both Gram-positive and Gram-negative bacteria.
- Results indicated that the compound's structure plays a crucial role in its antimicrobial effectiveness.
- Anti-inflammatory Research :
-
Anticancer Activity Evaluation :
- A series of thiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that modifications to the thiazole ring could significantly enhance anticancer activity.
- The most potent derivatives exhibited IC50 values ranging from 0.4 to 2.6 μM against melanoma cells, highlighting the therapeutic potential of thiazole-based compounds .
Comparative Analysis
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | Significant against E. coli and S. aureus | COX-1 inhibition confirmed | IC50 < 3 μM for melanoma |
Related Thiazoles | Variable effectiveness | Selective COX inhibition | Improved cytotoxicity with modifications |
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(Chloromethyl)-5-methylthiazole be optimized for high yield and purity?
The synthesis involves reacting 2-chloroallyl isothiocyanate with chlorine gas under controlled conditions. Key parameters include:
- Temperature : Maintaining a reaction temperature below 40°C to minimize side reactions.
- Catalyst : Using specialized catalysts (e.g., Lewis acids) to enhance cyclization efficiency.
- Purity control : Post-synthesis purification via distillation or recrystallization to achieve >99% purity and yields exceeding 80% .
Q. What analytical techniques are recommended for characterizing this compound?
- GC-MS : Validates purity and identifies volatile byproducts (≥99% purity confirmed) .
- 1H-NMR : Confirms structural integrity, particularly the chloromethyl (–CH2Cl) and methyl (–CH3) groups .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S, and Cl percentages to verify composition .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Short-term storage at +4°C and long-term storage at –20°C to prevent degradation.
- Handling : Protect from light and moisture using amber glassware and desiccants. Avoid exposure to reactive solvents (e.g., water, alcohols) .
Advanced Research Questions
Q. How do structural modifications influence the reactivity of this compound compared to analogs?
Comparative studies with analogs like 2-Chloro-5-chloromethylthiazole (C₄H₃Cl₂NS) reveal:
- Electrophilic reactivity : The chloromethyl group (–CH2Cl) enhances nucleophilic substitution reactions, making it more reactive than methyl-substituted thiazoles (e.g., 5-Methylthiazole) .
- Steric effects : The methyl group at position 5 reduces steric hindrance compared to bulkier substituents, facilitating coupling reactions in agrochemical synthesis .
Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?
- Cross-validation : Use multiple techniques (e.g., NMR, LC-MS) to confirm intermediate structures.
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve reaction reproducibility by stabilizing charged intermediates .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking studies : Molecular docking (e.g., using AutoDock Vina) evaluates interactions with biological targets like enzymes or receptors. For example, thiazole derivatives show affinity for pesticidal targets due to chlorine’s electronegativity .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to prioritize synthetic targets .
Q. Methodological Considerations
- Synthetic scalability : Pilot-scale reactions require rigorous temperature control to prevent exothermic decomposition .
- Byproduct management : Chlorinated byproducts (e.g., dichlorothiazoles) can be minimized via selective quenching with sodium thiosulfate .
- Data interpretation : Conflicting spectral data (e.g., overlapping NMR peaks) may arise from conformational isomerism; use 2D NMR (COSY, HSQC) for resolution .
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-3-7-5(2-6)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZTQRACVHZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921145-23-5 | |
Record name | 2-(chloromethyl)-5-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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